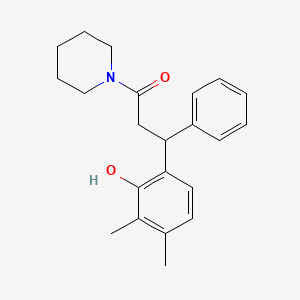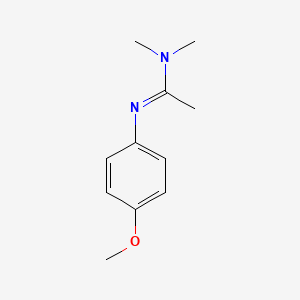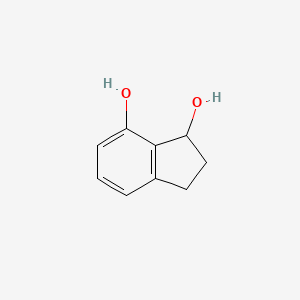
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial processes. This compound is known for its versatility and reactivity, making it a valuable reagent in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-ethoxy-3-oxobutyl)phosphonate typically involves the Michael addition of dialkylphosphites to methylvinylketone. This reaction is carried out under basic conditions, often using sodium alcoholate in the corresponding alcohol at reflux for several hours . The reaction yields the desired phosphonate compound with good efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different alkyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, substituted phosphonates, and other organophosphorus compounds. These products have applications in different fields, including agriculture, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mécanisme D'action
The mechanism of action of Dimethyl (1-ethoxy-3-oxobutyl)phosphonate involves its reactivity as a nucleophile. The compound targets electrophilic sites on other molecules, facilitating various chemical transformations. This reactivity is due to the presence of the phosphonate group, which can engage in nucleophilic attacks and form stable intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
Dimethyl (2-oxobutyl)phosphonate: Another similar compound used in organic synthesis with slightly different reactivity and applications.
Uniqueness
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate is unique due to its specific reactivity profile and the presence of the ethoxy group, which can be selectively modified. This makes it a versatile reagent in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.
Propriétés
Numéro CAS |
88972-22-9 |
|---|---|
Formule moléculaire |
C8H17O5P |
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
4-dimethoxyphosphoryl-4-ethoxybutan-2-one |
InChI |
InChI=1S/C8H17O5P/c1-5-13-8(6-7(2)9)14(10,11-3)12-4/h8H,5-6H2,1-4H3 |
Clé InChI |
ULEXJAXTBVJYQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)C)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)

![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)

![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)





![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
